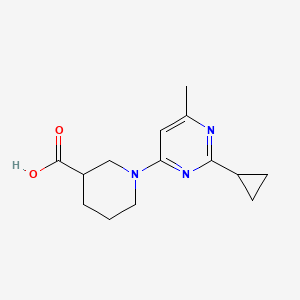
Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are commonly used in medical, industrial, and household applications. The presence of the quinoline ring in this compound adds to its chemical complexity and potential for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethyl cyanoacetate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.
Condensation: The cyanoacrylate group can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Condensation: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline amines.
Substitution: Various substituted quinoline derivatives.
Condensation: Cyanoacrylate adducts with nucleophiles.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antitumor agent.
Medicine: Explored for its adhesive properties in surgical applications and wound closure.
Industry: Utilized in the production of adhesives and sealants with specialized properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group rapidly polymerizes in the presence of moisture, leading to the formation of a strong adhesive bond. The quinoline ring may interact with biological targets, potentially disrupting cellular processes and leading to antimicrobial or antitumor effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate can be compared with other cyanoacrylates and quinoline derivatives:
Similar Compounds: Ethyl cyanoacrylate, Methyl cyanoacrylate, 2-Chloroquinoline, 3-Cyanoquinoline.
Uniqueness: The combination of the cyanoacrylate group with the quinoline ring makes this compound unique, providing both strong adhesive properties and potential biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool for chemists, biologists, and medical researchers.
Eigenschaften
IUPAC Name |
ethyl (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12(9-17)8-11-7-10-5-3-4-6-13(10)18-14(11)16/h3-8H,2H2,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQGTGJCHYDWLF-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2N=C1Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC2=CC=CC=C2N=C1Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)


![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)
![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)

![2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)


![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)

![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)
![7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one](/img/structure/B2745026.png)
![tert-butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2745027.png)
